

The Pharmacokinetics and Metabolism of 17-Alpha-Hydroxyprogesterone Caproate: A Technical Guide

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Compound of Interest

Compound Name: *Hydroxy progesterone caproate*

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Abstract

17-alpha-hydroxyprogesterone caproate (17-OHPC) is a synthetic progestin that has been utilized in the prevention of preterm birth in high-risk pregnant women. A thorough understanding of its pharmacokinetic profile and metabolic fate is crucial for optimizing therapeutic strategies and ensuring safety. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of 17-OHPC, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways.

Pharmacokinetics

The pharmacokinetic profile of 17-OHPC is characterized by slow absorption following intramuscular injection, leading to a prolonged half-life. The variability in plasma concentrations among individuals is influenced by several factors, including body mass index (BMI).

Absorption

Following intramuscular administration of a 250 mg dose in pregnant women, 17-OHPC is slowly absorbed from the oily vehicle. Peak plasma concentrations (C_{max}) are typically reached several days after injection.^[1]

Distribution

17-OHPC is a lipophilic compound and is highly bound to plasma proteins, primarily albumin.[2] Its volume of distribution is large, indicating extensive tissue distribution.[3][4] Maternal body weight has been identified as a significant covariate for the volume of distribution.[3][4] The drug also crosses the placental barrier, with fetal exposure being a fraction of maternal levels.[5]

Metabolism

The metabolism of 17-OHPC is a complex process primarily occurring in the liver. Unlike many ester prodrugs, the caproate moiety of 17-OHPC is not cleaved to yield 17-alpha-hydroxyprogesterone.[2][6][7] Instead, the steroid nucleus undergoes oxidative metabolism.

The primary enzymes responsible for the metabolism of 17-OHPC are members of the cytochrome P450 3A subfamily, specifically CYP3A4 and CYP3A5 in adults.[2][6] In the fetus, CYP3A7 plays a major role in its metabolism.[8][9][10] Studies have shown that the metabolite profile can differ between adult and fetal hepatocytes.[8][9] The human placenta also contributes to the metabolism of 17-OHPC, forming several monohydroxylated metabolites.[11]

Excretion

The elimination of 17-OHPC and its metabolites occurs through both renal and fecal routes. Approximately 30% of the administered dose is excreted in the urine and about 50% in the feces.[2][7] The terminal elimination half-life of 17-OHPC is long, ranging from approximately 10 to 18 days in pregnant women.[1][2][5][12][13]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of 17-OHPC from various studies in pregnant women.

Table 1: Pharmacokinetic Parameters of 17-OHPC in Pregnant Women (Singleton Gestation)

Parameter	Value	Study Population	Reference
Cmax (ng/mL)	12.5 ± 3.9	24-28 weeks gestation	[12]
12.3 ± 4.9	32-36 weeks gestation	[12]	
Tmax (hours)	28.6 ± 9.0	24-28 weeks gestation	[12]
43.7 ± 20.2	32-36 weeks gestation	[12]	
AUC (0-7 days) (ng·h/mL)	1269.6 ± 285.0	24-28 weeks gestation	[12]
1268.0 ± 511.6	32-36 weeks gestation	[12]	
Half-life (days)	16.3 ± 3.6	-	[12]
18 ± 6	-	[5]	
Clearance (CL/F) (L/day)	1797	Population mean	[3][4]
Volume of Distribution (Vmaternal/F) (L)	32,610	Population mean	[3][4]

Table 2: Pharmacokinetic Parameters of 17-OHPC in Pregnant Women (Multifetal Gestation)

Parameter	Value	Study Population	Reference
Cmax (ng/mL)	17.3 (mean)	Twin gestation, 24-28 weeks	[1]
Trough Concentration (7 days post-injection) (ng/mL)	9.7 (mean)	Twin gestation, 24-28 weeks	[1]
Half-life (days)	10 (apparent)	Twin gestation	[1][13]

Experimental Protocols

Study of 17-OHPC Pharmacokinetics in Singleton Pregnancy

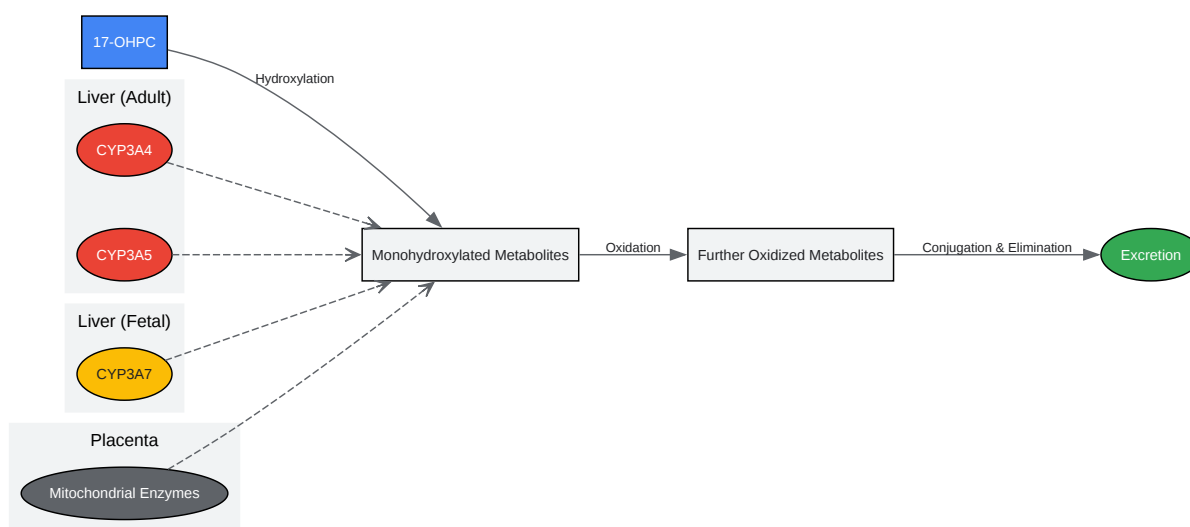
- Study Design: A prospective, open-label, longitudinal population pharmacokinetic study.[\[14\]](#)
- Participants: Pregnant women between 16 and 36 weeks' gestational age with a singleton pregnancy, receiving weekly 250 mg intramuscular injections of 17-OHPC for the prevention of recurrent spontaneous preterm birth.[\[14\]](#)
- Drug Administration: Weekly intramuscular injections of 250 mg 17-OHPC in 1 mL of castor oil.[\[3\]](#)[\[4\]](#)
- Sample Collection: Blood samples were collected at various time points, including between 24 and 28 weeks and between 32 and 35 weeks of gestation, as well as over a 28-day period after the last injection.[\[3\]](#)[\[4\]](#) Maternal and/or cord blood was also obtained at delivery.[\[3\]](#)[\[4\]](#)
- Analytical Method: Plasma concentrations of 17-OHPC were quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[\[15\]](#)[\[16\]](#)[\[17\]](#)

In Vitro Metabolism Studies

- Systems: Human liver microsomes (HLMs), fresh human hepatocytes (FHHs), and expressed cytochrome P450 enzymes (e.g., CYP3A4, CYP3A5, CYP3A7).[\[6\]](#)[\[8\]](#)
- Incubation: 17-OHPC was incubated with the respective enzyme systems in the presence of necessary cofactors (e.g., NADPH).[\[6\]](#)
- Inhibition and Induction Studies: To identify the involved enzymes, metabolism was assessed in the presence of specific CYP3A4 inhibitors (ketoconazole, troleandomycin) and inducers (rifampin, phenobarbital).[\[6\]](#)
- Metabolite Identification: Metabolites were separated and identified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).[\[8\]](#)[\[11\]](#)

Visualizations

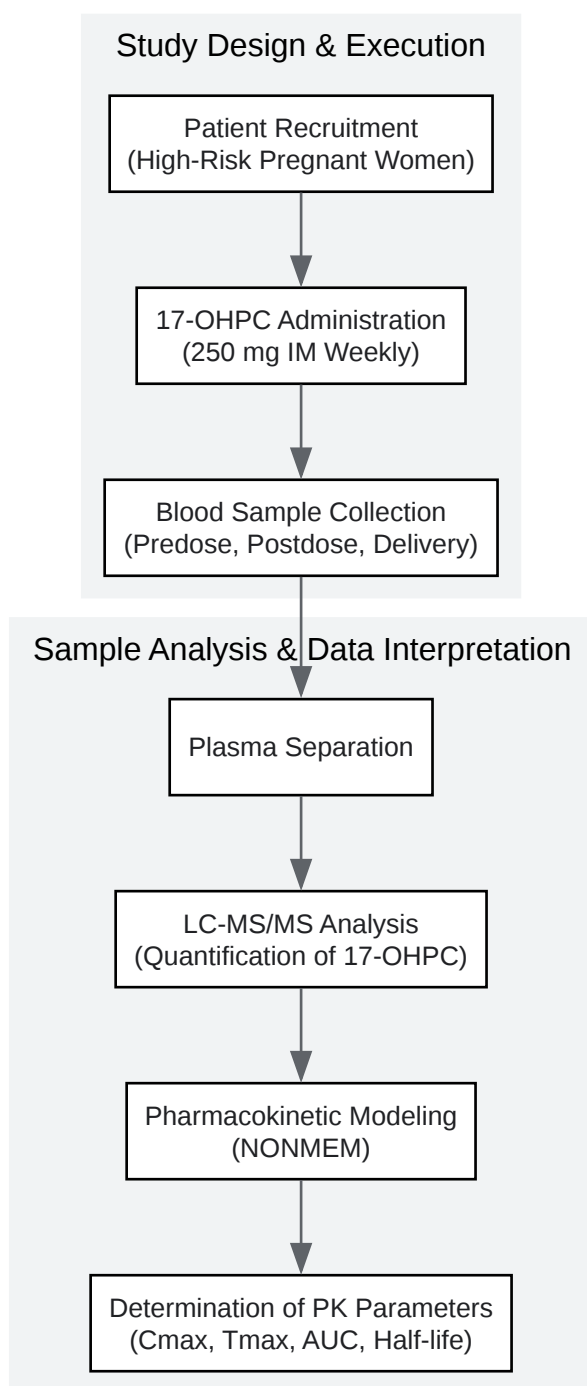
Metabolic Pathway of 17-OHPC



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Caption: Metabolic pathway of 17-OHPC in adults and fetuses.

Experimental Workflow for Pharmacokinetic Analysis



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Caption: Workflow for a typical pharmacokinetic study of 17-OHPC.

Conclusion

The pharmacokinetics of 17-alpha-hydroxyprogesterone caproate are characterized by slow absorption, extensive distribution, and a long elimination half-life. Metabolism is primarily mediated by CYP3A enzymes, leading to hydroxylated metabolites without cleavage of the caproate ester. Significant inter-individual variability in pharmacokinetic parameters highlights the importance of considering factors such as maternal body weight in optimizing dosing strategies. Further research is warranted to fully elucidate the clinical implications of this variability and the specific activity of its various metabolites.

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